2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine
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Overview
Description
2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, which make them valuable in various fields such as medicinal chemistry, agrochemicals, and materials science . The compound’s structure includes a cyclopenta ring fused with a pyridazine ring, with methyl and nitro substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a nitro-substituted reagent . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions include amino derivatives, oxides, and halogenated compounds, which can be further utilized in various applications .
Scientific Research Applications
2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-2H-cyclopenta[d]pyridazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic or toxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2H-cyclopenta[d]pyridazine: Lacks the nitro group, resulting in different reactivity and applications.
5-Nitro-2H-cyclopenta[d]pyridazine: Lacks the methyl group, affecting its physicochemical properties and biological activity.
Uniqueness
The combination of these groups enhances its versatility in various chemical reactions and research applications .
Properties
CAS No. |
65275-84-5 |
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Molecular Formula |
C8H7N3O2 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-methyl-7-nitrocyclopenta[d]pyridazine |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-6-2-3-8(11(12)13)7(6)4-9-10/h2-5H,1H3 |
InChI Key |
PQYAAMZKMHWWAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C2C=CC(=C2C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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